5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol
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Overview
Description
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol is a heterocyclic compound that contains both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[5-(methyl)pyridin-2-yl]-1H-pyrazol-3-ol
- 5-amino-1-[5-(chloromethyl)pyridin-2-yl]-1H-pyrazol-3-ol
- 5-amino-1-[5-(bromomethyl)pyridin-2-yl]-1H-pyrazol-3-ol
Uniqueness
The presence of the trifluoromethyl group in 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7(14-4-5)16-6(13)3-8(17)15-16/h1-4H,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUYMZYWMFWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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